![molecular formula C15H14N2O4S B4876930 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-thienylmethyl)ethanediamide](/img/structure/B4876930.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-thienylmethyl)ethanediamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-thienylmethyl)ethanediamide, commonly known as BDB, is a psychoactive drug that belongs to the amphetamine class of drugs. BDB is a chemical analog of the popular drug MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy. BDB has been the subject of extensive scientific research due to its potential therapeutic applications in treating various mental health disorders.
Mechanism of Action
BDB works by increasing the release and inhibiting the reuptake of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
BDB has been shown to have a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. BDB also increases the release of oxytocin, a hormone that plays a critical role in social bonding and attachment.
Advantages and Limitations for Lab Experiments
BDB has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it has a relatively long half-life, which makes it easier to study its effects over time. However, BDB also has some limitations, including its potential for abuse and its potential to cause adverse effects on the cardiovascular system.
Future Directions
There are several future directions for research on BDB. One area of interest is its potential use in treating substance use disorders, particularly in combination with other psychotherapeutic interventions. Another area of interest is its potential use in enhancing social bonding and attachment in individuals with social anxiety or autism spectrum disorders. Further research is needed to fully understand the potential therapeutic applications of BDB and its mechanisms of action.
In conclusion, BDB is a psychoactive drug that has been the subject of extensive scientific research due to its potential therapeutic applications in treating various mental health disorders. BDB works by increasing the release and inhibiting the reuptake of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. While BDB has several advantages for use in laboratory experiments, further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Synthesis Methods
BDB can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with thioacetic acid, followed by reduction with sodium borohydride and reductive amination with ethylenediamine. The final product is purified through recrystallization to obtain BDB in its pure form.
Scientific Research Applications
BDB has been studied extensively for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). BDB has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a critical role in regulating mood and emotions.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(15(19)17-8-11-2-1-5-22-11)16-7-10-3-4-12-13(6-10)21-9-20-12/h1-6H,7-9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHKSMYDBZUQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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